molecular formula C19H23ClN4O3S B2591803 N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216675-00-1

N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2591803
CAS No.: 1216675-00-1
M. Wt: 422.93
InChI Key: KXVNMUUALRDJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a synthetic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position, linked via a piperazine-ethyl spacer to a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-[2-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S.ClH/c1-25-14-4-5-15-17(13-14)27-19(21-15)23-10-8-22(9-11-23)7-6-20-18(24)16-3-2-12-26-16;/h2-5,12-13H,6-11H2,1H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVNMUUALRDJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, cellular effects, and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight375.87 g/mol
CAS Number946274-51-7

The structure features a methoxy-substituted benzothiazole moiety linked to a piperazine ring, which is known to influence its pharmacological properties.

Target Interactions

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptors : Potential interactions with serotonin and dopamine receptors have been suggested, which could influence mood and anxiety disorders.
  • Enzymes : Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

The compound's biological activity may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to affect the cell cycle dynamics in cancer cells, promoting G2/M phase arrest .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives:

  • Cell Line Studies : In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For example, a derivative showed an IC50 value of approximately 8 µM against the DU-145 prostate cancer cell line .
Cell LineIC50 (µM)Reference
MCF-76.5
HeLa7.0
A5495.5

Antimicrobial Activity

In addition to anticancer effects, the compound has exhibited promising antimicrobial properties against various pathogens. Studies have indicated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of benzothiazole derivatives, including this compound. The derivatives were tested for their ability to inhibit cell growth in multiple cancer cell lines, showing significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another study explored the molecular mechanisms underlying the anticancer activity of benzothiazole derivatives. The findings suggested that these compounds induce apoptosis through caspase activation and inhibit tumor migration by downregulating matrix metalloproteinases (MMPs) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a methoxybenzo[d]thiazole moiety linked to a piperazine ring and a furan-2-carboxamide group. The synthesis typically involves multi-step organic reactions, starting with the formation of the 6-methoxybenzo[d]thiazole intermediate, followed by its reaction with piperazine, and concluding with the introduction of the furan-2-carboxamide group through condensation reactions using appropriate solvents and catalysts.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride, exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : Compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Studies report GI50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
Cell Line GI50 Value (µM) Reference
MCF-7< 5
HCT116< 5

Neurological Applications

The compound may also interact with neurotransmitter systems in the brain, making it a candidate for treating neurological disorders. Its ability to modulate receptor activity could lead to therapeutic benefits in conditions such as anxiety and depression.

Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited substantial anticancer activity across multiple cell lines. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .

Neurological Effects

Another investigation explored the impact of similar compounds on neurotransmitter receptor modulation, revealing promising results that suggest potential applications in treating mood disorders.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituents on the benzothiazole/aryl groups, linker length, and terminal functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Key Substituents/Linkers Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
Target Compound 6-Methoxybenzothiazole, ethyl-piperazine, furan-2-carboxamide Not reported Not reported Not reported Not reported
SIPI6398 Benzo[d]isothiazol-3-yl, ethyl-piperazine, furan-2-carboxamide Not reported Not reported Not reported Anti-schizophrenia (clinical trials)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl, thiazole, acetamide 422.54 289–290 75 MMP inhibition (anti-inflammatory)
N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)-4-chlorobenzenesulfonamide (5c) Benzo[d]thiazol-2-yl, sulfonamide 430 165–167 94 Anticancer (in vitro antiproliferative)
N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) 2-Methoxyphenyl, hydroxybutyl, benzofuran Not reported 239–240 (HCl salt) 63 Not reported
N-(benzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(piperazin-1-yl)ethyl)piperazin-1-yl)acetamide (P4) Benzo[d]thiazole, piperazine-acetamide Not reported 330–331 64.2 Not reported

Key Observations

Substituent Effects on Activity: Methoxy groups (e.g., in compound 13 and SIPI6398 ) are associated with enhanced solubility and receptor affinity. The target compound’s 6-methoxybenzothiazole may similarly improve pharmacokinetics compared to non-methoxy analogs.

Linker and Functional Group Modifications :

  • Ethyl-piperazine linkers (target compound, SIPI6398) favor flexibility and interaction with neurotransmitter receptors, whereas hydroxybutyl linkers (compound 34 ) introduce steric hindrance and hydrogen-bonding capacity.
  • Replacing furan-2-carboxamide with sulfonamide (compound 5c ) or benzofuran (compound 34 ) alters electronic properties and binding specificity.

Salt Forms and Stability :

  • Hydrochloride salts (target compound, compound 34 ) enhance aqueous solubility, critical for oral bioavailability.

Q & A

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

The compound is synthesized via a multi-step procedure involving:

  • Coupling reactions : Amide bond formation between heterobiaryl carboxylic acids (e.g., furan-2-carboxylic acid) and piperazine-containing amines using coupling agents like HBTU or BOP in solvents such as THF or DMF .
  • Salt formation : Recrystallization of the free base with HCl in ethanol or chloroform yields the hydrochloride salt, with purity confirmed by melting point analysis (e.g., 209–212°C for analogous compounds) and NMR .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 eq of amine) and reaction time (12–24 hours) improves yields to 45–85% .

Q. How is structural characterization performed for this compound?

  • ¹H/¹³C NMR : Key signals include piperazine protons (δ 2.5–3.5 ppm as broad singlets) and aromatic protons from the benzothiazole (δ 6.9–7.6 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 450–485 for analogs) and isotopic patterns matching halogen substituents .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., ±0.3% deviation) .

Q. What in vitro assays are used to evaluate receptor binding affinity?

  • Radioligand displacement : Competing with [³H]spiperone or [³H]raclopride in HEK-293 cells expressing dopamine D3 receptors. IC₅₀ values <10 nM indicate high affinity, with selectivity over D2 receptors assessed via ratio (e.g., D3/D2 >100x) .
  • Functional assays : cAMP inhibition or β-arrestin recruitment assays validate antagonist activity .

Advanced Research Questions

Q. How can enantioselective synthesis and chiral resolution be achieved?

  • Chiral auxiliaries : Use of (S)- or (R)-configured starting amines (e.g., 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol) ensures stereochemical control during coupling .
  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with enantiomeric excess (>99%) confirmed by circular dichroism .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzothiazole ring reduces oxidative metabolism by CYP3A4 .
  • Prodrug approaches : Esterification of the furan carboxamide enhances solubility and oral bioavailability, with hydrolysis in plasma monitored via LC-MS .

Q. How are discrepancies in receptor affinity data across studies resolved?

  • Assay standardization : Normalize cell line receptor density (e.g., Bmax values via Scatchard analysis) and buffer conditions (e.g., 10 mM Mg²⁺ for D3 receptor stabilization) .
  • Molecular modeling : Docking studies (e.g., Glide SP) identify key interactions (e.g., hydrogen bonds with Ser196/Val107 in D3 receptors) to rationalize affinity differences .

Q. What in vivo models validate target engagement and efficacy?

  • Rodent behavioral assays : Conditioned place preference (CPP) or locomotor activity tests in dopamine-dependent models (e.g., cocaine-induced hyperlocomotion) demonstrate dose-dependent inhibition (ED₅₀ 1–5 mg/kg, i.p.) .
  • Microdialysis : Measure extracellular dopamine in nucleus accumbens using HPLC-ECD to confirm D3-mediated modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.